molecular formula C11H17NO2 B13737832 Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)

Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)

Cat. No.: B13737832
M. Wt: 195.26 g/mol
InChI Key: IIRXFQFVVUAFGC-VAOFZXAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: Another spirocyclic compound with a different functional group, used in similar applications.

    Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: A spirocyclic compound with an epoxide group, known for its reactivity and applications in organic synthesis.

Uniqueness

Spiro[bicyclo[221]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) is unique due to its specific oxazolidinone functional group and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1'S,4R,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

InChI

InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11+/m0/s1

InChI Key

IIRXFQFVVUAFGC-VAOFZXAKSA-N

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)[C@]13COC(=O)N3)C

Canonical SMILES

CC1(C2CCC(C2)C13COC(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.